trans-Bis(dicyclohexylamine)palladium(II) acetate

Overview

Description

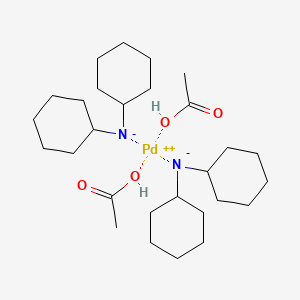

Trans-Bis(dicyclohexylamine)palladium(II) acetate, also known as trans-BDCP, is a palladium-containing organometallic compound that has been used in a variety of applications, including catalysis, biochemistry, and drug development. It is a versatile compound that has been studied extensively in the laboratory, and its unique properties make it a valuable tool for researchers and scientists.

Scientific Research Applications

Synthetic Applications

trans-Bis(dicyclohexylamine)palladium(II) acetate serves as a catalyst in various synthetic reactions. An example includes its use in the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines through ring transformation in pyrimidines. This process demonstrates the catalyst's efficacy in room temperature aerobic Suzuki reactions (Verbitskiy et al., 2015).

Catalytic Efficiency in Macrocyclizations

Another notable application is in palladium(II)-catalyzed macrocyclizations. These reactions are strategically important for transannular Diels-Alder reaction substrates. This catalyst has shown several advantages over palladium(0)-catalyzed cross-coupling approaches, indicating its potential in efficient macrocyclization processes (Iafe et al., 2013).

Structural and Reaction Studies

Research also includes studies on the structural properties and reaction behavior of related palladium complexes. For instance, investigations into the isomerization and reaction dynamics of cis- and trans-bis-[{5-carbomethoxy-(1,2,3-η)-cyclohexenyl}palladium] complexes have provided insights into the mechanisms of acetate migration in these systems (Grennberg et al., 1991).

Catalytic Applications in Organic Synthesis

The complex also finds application in organic synthesis, such as in cycloisomerization of 1,6-enynes using acetate as a nucleophile under palladium(II) catalysis. This method facilitates the efficient synthesis of carbo- and heterocyclic compounds, including fused rings, demonstrating the catalyst's versatility in organic transformations (Zhang et al., 2005).

Mechanism of Action

Target of Action

The primary target of trans-Bis(dicyclohexylamine)palladium(II) acetate is the formation of carbon-carbon and carbon-nitrogen bonds . This compound is a catalyst that facilitates these bond formations in various types of coupling reactions .

Mode of Action

This compound: interacts with its targets by accelerating the rate of bond formation. It does this by providing a lower energy pathway for the reaction, thus enabling the reaction to proceed more quickly and efficiently .

Biochemical Pathways

The This compound affects the biochemical pathways involved in the synthesis of complex organic molecules. By facilitating the formation of carbon-carbon and carbon-nitrogen bonds, it plays a crucial role in the construction of these molecules . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The ADME properties of This compound Its effectiveness can be influenced by its solubility and stability under the reaction conditions .

Result of Action

The molecular and cellular effects of This compound ’s action are seen in the products of the reactions it catalyzes. These can include a wide range of organic compounds, depending on the specific reactants used in the coupling reaction .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances that can coordinate with the palladium center, and the solvent used in the reaction . Careful control of these factors is important for optimizing the performance of this catalyst .

Properties

IUPAC Name |

acetic acid;dicyclohexylazanide;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDWGNLLRXNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although the provided research article [] does not specifically utilize trans-Bis(dicyclohexylamine)palladium(II) acetate, this palladium complex is known to be a useful catalyst in various cross-coupling reactions, such as Buchwald-Hartwig aminations. Given that the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines likely involves the formation of a carbon-nitrogen bond, exploring the use of this compound or similar palladium catalysts could be a potential avenue for optimizing the synthesis route. Further research would be needed to determine the specific reaction conditions and effectiveness of this catalyst in this particular reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)